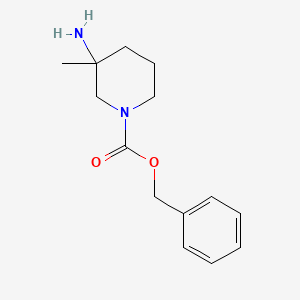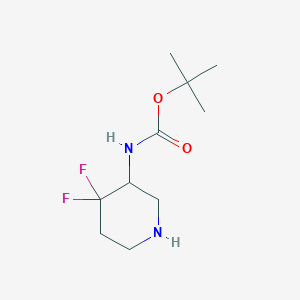
3-(Boc-氨基)-4,4-二氟哌啶
描述
3-(Boc-amino)-4,4-difluoropiperidine is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
科学研究应用
绿色化学合成
3-(Boc-氨基)-4,4-二氟哌啶: 在绿色化学中用于胺的化学选择性 BOC 保护 。该过程不使用催化剂和溶剂,代表了一种合成受保护胺的环保方法。该方法效率高,产生的产物经 NMR 和 IR 光谱确认,无需进行溶剂分离或重结晶步骤。
肽合成
在肽合成中,Boc 基团是胺的常用保护基 。3-(Boc-氨基)-4,4-二氟哌啶 可用于将 Boc 保护的胺引入肽链,这对于合成多功能肽靶标至关重要。Boc 基团可在温和的酸性条件下脱除,使其成为肽化学中的一种多功能工具。
药物中间体
该化合物在制药行业用作中间体 。它在合成各种生物活性分子中起着至关重要的作用,其中胺官能团的保护至关重要。这允许在不发生不需要的副反应的情况下,依次构建复杂的药物。
农药合成
类似于其在药物中的用途,3-(Boc-氨基)-4,4-二氟哌啶 也是农药合成中的重要中间体 。其受保护的胺基可用于创建可进一步修饰以产生具有更高功效和选择性的杀虫剂和除草剂的化合物。
材料科学
在材料科学中,该化合物可用于改变材料的表面性质 。通过引入 Boc 保护的胺,科学家可以改变表面的疏水性或亲水性,这对创建专用涂层和粘合剂有利。
催化研究
Boc 基团的稳定性和易于脱除性使3-(Boc-氨基)-4,4-二氟哌啶 成为催化研究中的一种宝贵试剂 。研究人员可以研究受保护的胺对催化过程的影响,从而开发出更高效和更具选择性的催化剂。
分析化学
在分析化学中,该化合物用作光谱分析中的标准品或参比物质 。其明确的结构和保护基使其成为校准仪器和验证分析方法的理想选择。
环境科学
由于其无毒性以及可能进行无溶剂合成,3-(Boc-氨基)-4,4-二氟哌啶 的环境影响正在被研究 。研究人员正在探索其生物降解性和作为工业应用中更危险化学品的更安全替代品的潜力。
作用机制
Target of Action
Boc-protected amines, such as 3-(boc-amino)-4,4-difluoropiperidine, are often used in the synthesis of multifunctional targets, particularly in peptide synthesis .
Mode of Action
The mode of action of 3-(Boc-amino)-4,4-difluoropiperidine involves its role as a protecting group for amines in organic synthesis . The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases, making it an attractive option for protecting amines . When there is a need to protect an amino function in a synthetic project, its conversion to tert-butyl carbamate (Boc-derivative) is generally the first option .
Biochemical Pathways
The biochemical pathways affected by 3-(Boc-amino)-4,4-difluoropiperidine are related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The boc group is known to be cleaved under anhydrous acidic conditions .
Result of Action
The result of the action of 3-(Boc-amino)-4,4-difluoropiperidine is the protection of amines, allowing for further reactions to take place without interference from the amine group . This is particularly useful in peptide synthesis, where the Boc group can be easily introduced and readily removed under a variety of conditions .
Action Environment
The action environment of 3-(Boc-amino)-4,4-difluoropiperidine can influence its action, efficacy, and stability. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . The catalyst can be readily recycled, and no competitive side reactions were observed .
生化分析
Biochemical Properties
3-(Boc-amino)-4,4-difluoropiperidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting with other reagents during the synthesis process. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in subsequent reactions. Additionally, 3-(Boc-amino)-4,4-difluoropiperidine may interact with other biomolecules, such as nucleophiles, through its amino group once the Boc protection is removed .
Cellular Effects
The effects of 3-(Boc-amino)-4,4-difluoropiperidine on various types of cells and cellular processes are primarily related to its role as a protected amino compound. In cellular environments, the compound can influence cell function by participating in the synthesis of peptides and proteins, which are crucial for various cellular processes. The presence of the Boc group ensures that the amino group remains protected until it is needed for specific reactions, thereby preventing premature interactions that could disrupt cellular metabolism and signaling pathways. Once the Boc group is removed, the free amino group of 3-(Boc-amino)-4,4-difluoropiperidine can engage in reactions that affect gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(Boc-amino)-4,4-difluoropiperidine exerts its effects through its interactions with enzymes and other biomolecules. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. When the Boc group is cleaved, the free amino group can participate in nucleophilic attacks, forming bonds with other molecules. This mechanism is crucial in peptide synthesis, where the amino group of 3-(Boc-amino)-4,4-difluoropiperidine can form peptide bonds with carboxyl groups of other amino acids. Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-(Boc-amino)-4,4-difluoropiperidine are important factors to consider. The Boc group provides stability to the amino group, preventing it from reacting prematurely. Over time, the compound may undergo degradation, particularly under acidic conditions that cleave the Boc group. Long-term studies in vitro and in vivo have shown that the removal of the Boc group can lead to changes in cellular function, as the free amino group becomes available for biochemical reactions .
Dosage Effects in Animal Models
The effects of 3-(Boc-amino)-4,4-difluoropiperidine in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Toxic or adverse effects may occur at high doses, particularly if the Boc group is cleaved prematurely, leading to unwanted reactions involving the free amino group. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-(Boc-amino)-4,4-difluoropiperidine is involved in various metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases, which cleave the Boc group, allowing the free amino group to participate in subsequent reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Boc-amino)-4,4-difluoropiperidine is transported and distributed through interactions with transporters and binding proteins. The Boc group may influence the compound’s localization and accumulation, as it provides steric hindrance that can affect binding interactions. Once the Boc group is cleaved, the free amino group can interact with various cellular components, influencing the compound’s distribution and activity .
Subcellular Localization
The subcellular localization of 3-(Boc-amino)-4,4-difluoropiperidine is influenced by its structural properties and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, where it can exert its effects. Post-translational modifications and targeting signals can further influence the compound’s localization, affecting its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4,4-difluoropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination or nucleophilic substitution reactions.
Boc Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 3-(Boc-amino)-4,4-difluoropiperidine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(Boc-amino)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions
属性
IUPAC Name |
tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOHBZTOIMHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)
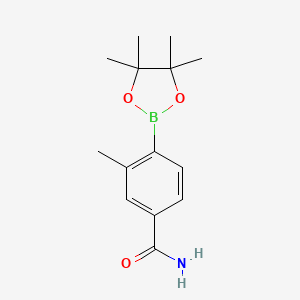

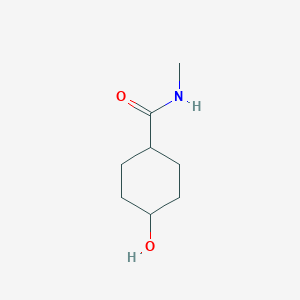
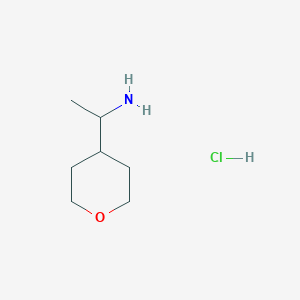
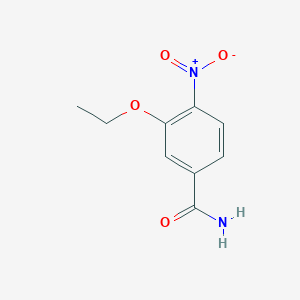
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
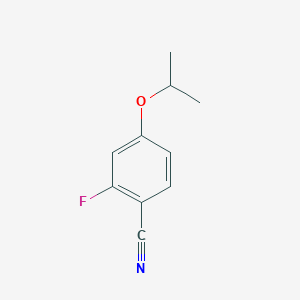
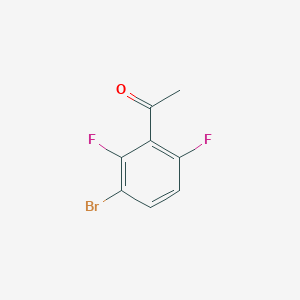
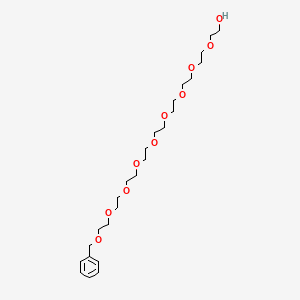
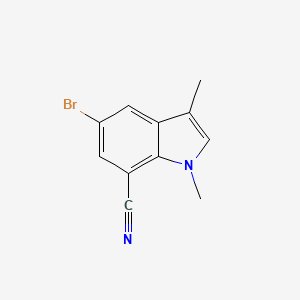
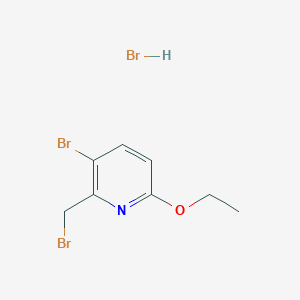
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
